Cas no 81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine)

5 '- o-dmt-2' - tbdms uridine is a deoxyribonucleoside, which can be used in the synthesis of oligonucleotides
5'-O-DMT-2'-TBDMS-Uridine structure
5'-O-DMT-2'-TBDMS-Uridine structure
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2
C36H44N2O8Si
660.828671455383
MFCD00135726
839618
11017778

5'-O-DMT-2'-TBDMS-Uridine Properties

Names and Identifiers

    • 5'-O-DMT-2'-TBDMS-Uridine
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyld methylsilyl)oxy)-4-hydroxytetrahydrofu...
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 2'-O-tert-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)uridine
    • 2'-O-TERT-BUTYLDIMETHYLSILYL-5'-O-DMT-URIDINE
    • 5’-DMT-2’-TBDMS-rU
    • 5'-DMT-2'-TBDMS-RU
    • 2'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)uridine
    • C36H44N2O8Si
    • 2618AC
    • 2'-O-tertButyldimethylsilyl-5'-O-DMT-uridine
    • 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-uridine
    • 5'-O-(4,4'-Dimethoxytrity
    • 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (ACI)
    • 2′-O-tert-Butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)uridine
    • 1-[(2R,3R,4R,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-HYDROXYOXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldmethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • AKOS015999127
    • 1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AS-10167
    • CS-0154964
    • DA-70191
    • AC-32207
    • DTXSID50451982
    • 81246-80-2
    • 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • SCHEMBL1582059
    • MFCD00135726
    • C76600
    • 5'-O-(4,4'-Dimethoxytrityl) 2'-O-[(1,1-dimethylethyl)-dimethylsilyl]-uridine
    • J-700365
    • PD158436
    • J-700111
    • HY-W102322
    • +Expand
    • MFCD00135726
    • KVHQIELPHWJPSY-WXQJYUTRSA-N
    • 1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
    • C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O[Si](C)(C)C(C)(C)C)[C@H](N2C=CC(=O)NC2=O)O1

Computed Properties

  • 660.28669290g/mol
  • 2
  • 8
  • 12
  • 660.28669290g/mol
  • 47
  • 1070
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • 116

Experimental Properties

  • Insuluble (3.5E-5 g/L) (25 ºC),
  • 1.24±0.1 g/cm3 (20 ºC 760 Torr),

5'-O-DMT-2'-TBDMS-Uridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008L9O-1g
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 97%
1g
$50.00 2024-04-21
A2B Chem LLC
AE00012-1g
5'-O-Dmt-2'-TBDMS-uridine
81246-80-2 97%
1g
$46.00 2024-04-19
Aaron
AR008LI0-250mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 97%
250mg
$22.00
abcr
AB496831-25 mg
5'-o-Dmt-2'-tbdms-uridine; 98%
81246-80-2
25mg
€293.50 2023-06-15
Ambeed
A384927-250mg
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
81246-80-2 97%
250mg
$23.0 2024-07-24
Chemenu
CM137920-1g
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
81246-80-2 97%
1g
$163 2022-09-28
ChemScence
CS-0154964-1g
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 99.63%
1g
$56.0 2022-04-26
eNovation Chemicals LLC
Y1047649-1g
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 97%
1g
$250 2022-06-09
Matrix Scientific
091170-250mg
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 95+%
81246-80-2 95+%
250mg
$435.00 2023-09-06
MedChemExpress
HY-W102322-100mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 99.63%
100mg
¥500 2023-08-31

5'-O-DMT-2'-TBDMS-Uridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C
Reference
Synthesis of 2'-O-Substituted Ribonucleosides
Serebryany, V.; Beigelman, L., Nucleosides, 2003, 22(5-8), 1007-1009

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluorometha… Solvents: Dimethylformamide
1.2 Reagents: Imidazole Solvents: Dimethylformamide
1.3 Reagents: Methylamine Solvents: Ethanol
1.4 Solvents: Dichloromethane
1.5 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Pyridine
1.6 Reagents: Pyridine
1.7 Solvents: Methanol
Reference
An efficient preparation of protected ribonucleosides for phosphoramidite RNA synthesis
Serebryany, Vladimir; Beigelman, Leonid, Tetrahedron Letters, 2002, 43(11), 1983-1985

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Silver nitrate Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
RNA synthesis via dimer and trimer phosphoramidite block coupling
Hassler, Matthew; Wu, Yi Qiao; Mallikarjuna Reddy, N.; Chan, Tak Hang; Damha, Masad J., Tetrahedron Letters, 2011, 52(20), 2575-2578

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pyridine ,  Hydrofluoric acid, homopolymer, compd. with pyridine ;  2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
1.4 Reagents: Pyridine ;  rt
1.5 12 h, rt
1.6 Solvents: Methanol ;  rt
Reference
Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclase
Ching, Shi Min; Tan, Wan Jun; Chua, Kim Lee; Lam, Yulin, Bioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1) ,  (2R,4S)-3-[(R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methoxy-4-(1-meth… Solvents: Tetrahydrofuran ;  rt
1.2 rt; 24 h, rt
1.3 Reagents: Methanol ,  Diisopropylethylamine ;  rt
Reference
Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules
Sun, Xixi; Lee, Hyelee; Lee, Sunggi; Tan, Kian L., Nature Chemistry, 2013, 5(9), 790-795

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1) Catalysts: (2R,4S)-3-[(R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methoxy-4-(1-meth… ;  rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ;  rt
Reference
Practical Silyl Protection of Ribonucleosides
Blaisdell, Thomas P.; Lee, Sunggi; Kasaplar, Pinar; Sun, Xixi; Tan, Kian L., Organic Letters, 2013, 15(18), 4710-4713

5'-O-DMT-2'-TBDMS-Uridine Raw materials

5'-O-DMT-2'-TBDMS-Uridine Preparation Products

5'-O-DMT-2'-TBDMS-Uridine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81246-80-2)5'-O-DMT-2'-TBDMS-Uridine
A848822
99%
5g
192.0